![molecular formula C20H25ClN2O B3902969 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B3902969.png)
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine
Overview
Description
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, also known as TFMPP, is a synthetic drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known to produce mild hallucinogenic effects and is often used in combination with other drugs, such as BZP, to enhance its effects. However, TFMPP has also gained attention in the scientific community for its potential in research and development.
Mechanism of Action
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. By binding to these receptors, 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine can modulate the release of neurotransmitters, such as serotonin and dopamine, and affect various physiological processes.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been found to produce mild hallucinogenic effects, such as altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. However, the exact biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine are still not fully understood and require further research.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine in lab experiments is its availability and cost-effectiveness. 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine can be easily synthesized and purified, and its effects can be easily measured through various behavioral and biochemical assays. However, one limitation of using 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine is its potential for abuse and misuse, which can affect the reliability and validity of the results.
Future Directions
There are several future directions for the research and development of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine. One direction is to further investigate its potential in treating various neurological disorders, such as anxiety and depression. Another direction is to explore its potential in drug discovery and development, as it can serve as a lead compound for the synthesis of new drugs with similar structures and pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine and its potential for abuse and misuse.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been studied for its potential in treating various neurological disorders, such as anxiety, depression, and schizophrenia. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has also been studied for its potential in drug discovery and development, as it can serve as a lead compound for the synthesis of new drugs with similar structures and pharmacological properties.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCKHBGJOREDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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